4-methoxy-N-[5-[2-[2-[(2-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
4-methoxy-N-[5-[2-[2-[(2-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that features a thiadiazole ring, a methoxybenzoyl group, and a methoxyphenylmethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[5-[2-[2-[(2-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, including the formation of the thiadiazole ring and the subsequent attachment of the methoxybenzoyl and methoxyphenylmethylidene groups. Common reagents used in these reactions include methanol, sodium borohydride, and various catalysts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[5-[2-[2-[(2-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
4-methoxy-N-[5-[2-[2-[(2-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Materials Science: It can be used in the development of new materials with unique electronic and optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[5-[2-[2-[(2-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The imino and thiadiazole groups are likely involved in binding to enzymes or receptors, leading to the modulation of biological activities. Detailed studies on the exact molecular targets and pathways are still ongoing .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-(4-Methoxybenzoyl)benzoic acid
Uniqueness
4-methoxy-N-[5-[2-[2-[(2-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-1,3,4-thiadiazol-2-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiadiazole ring and imino group are particularly noteworthy for their roles in various chemical reactions and potential biological activities .
Properties
CAS No. |
5601-24-1 |
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Molecular Formula |
C20H19N5O4S |
Molecular Weight |
425.5g/mol |
IUPAC Name |
4-methoxy-N-[5-[2-[2-[(2-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C20H19N5O4S/c1-28-15-9-7-13(8-10-15)19(27)22-20-25-24-18(30-20)11-17(26)23-21-12-14-5-3-4-6-16(14)29-2/h3-10,12H,11H2,1-2H3,(H,23,26)(H,22,25,27) |
InChI Key |
IZMZUBDZKPYSKH-CIAFOILYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC(=O)NN=CC3=CC=CC=C3OC |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC(=O)N/N=C/C3=CC=CC=C3OC |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC(=O)NN=CC3=CC=CC=C3OC |
Origin of Product |
United States |
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